molecular formula C20H20N2O4 B14953519 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B14953519
M. Wt: 352.4 g/mol
InChI Key: BXAGTKGOMVPMIX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a complex organic compound with a molecular formula of C20H21NO4 This compound is known for its unique structural features, which include a quinoline core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is unique due to its combination of a quinoline core and a dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)15-12-19(23)22-16-6-4-3-5-14(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

BXAGTKGOMVPMIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

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